![molecular formula C11H16O3 B14652918 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 51111-15-0](/img/structure/B14652918.png)
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-2-oxaspiro[45]decane-1,3-dione is a chemical compound with the molecular formula C11H16O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, although specific uses are still under investigation.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets are still being studied, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxaspiro[4.5]decane-1,8-dione: This compound has a similar spiro structure but differs in the position of the oxygen atom.
8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl methanamine hydrochloride: Another spiro compound with different functional groups.
Uniqueness
8,8-Dimethyl-2-oxaspiro[45]decane-1,3-dione is unique due to its specific structural configuration and the presence of two methyl groups at the 8th position
Propriétés
Numéro CAS |
51111-15-0 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
8,8-dimethyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-10(2)3-5-11(6-4-10)7-8(12)14-9(11)13/h3-7H2,1-2H3 |
Clé InChI |
PLKAGUQVVVRJDW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CC1)CC(=O)OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
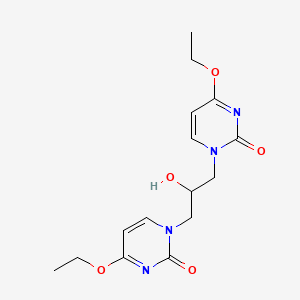
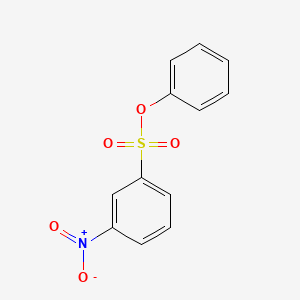
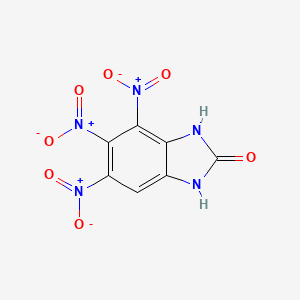
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
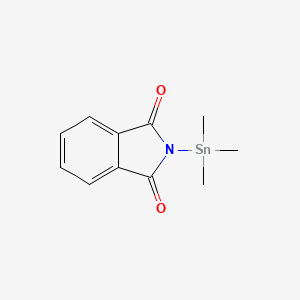
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
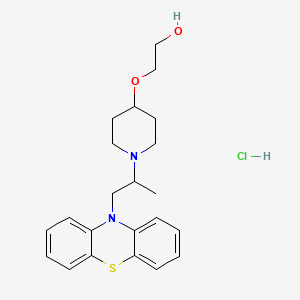

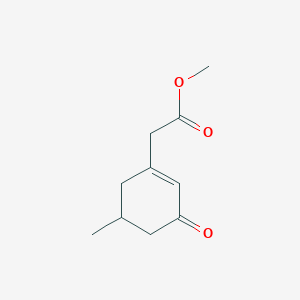


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
